2,4-Bismorpholino-6-benzylamino-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

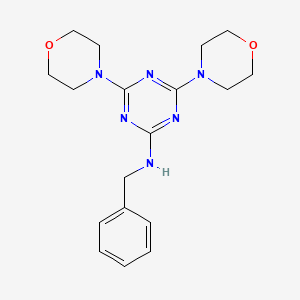

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a chemical compound with the molecular formula C18H24N6O2 and a molecular weight of 356.42 g/mol It is known for its unique structure, which includes a triazine ring substituted with morpholino and benzylamino groups

準備方法

The synthesis of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-benzylamino-1,3,5-triazine with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Cancer Therapeutics

One of the most promising applications of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is its role as a potential anticancer agent. Research has indicated that derivatives of 1,3,5-triazines exhibit significant antitumor activity through various mechanisms:

- Inhibition of PI3K/mTOR Pathway : A series of bis(morpholino-1,3,5-triazine) derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth. For instance, one derivative demonstrated excellent in vitro and in vivo antitumor efficacy against xenograft models .

- Antiproliferative Activity : Preliminary studies on related triazine derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Other Therapeutic Applications

In addition to its anticancer properties, this compound may have applications in other therapeutic areas:

- Antimicrobial Activity : Some triazine derivatives have been reported to possess antimicrobial properties. This suggests that compounds like this compound could be explored for their potential use in treating bacterial infections .

- Neurological Effects : The structural similarities between triazines and known neuroactive compounds indicate that they might also exhibit effects on the central nervous system. This area remains under-researched but holds potential for future studies .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

作用機序

The mechanism of action of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cancer being studied.

類似化合物との比較

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine can be compared with other similar compounds, such as:

2,4,6-Tri-substituted-1,3,5-Triazines: These compounds also contain a triazine ring with various substituents and are known for their biological activities, including antitumor properties.

4,6-Dimorpholino-N-benzyl-1,3,5-triazin-2-amine: This compound is structurally similar and shares some chemical properties with this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides an in-depth overview of its biological activity, including synthesis methods, case studies, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate morpholine and benzylamine into the triazine framework. The structural features of this compound contribute to its biological efficacy. The presence of two morpholino groups enhances solubility and bioavailability, while the benzylamino group is crucial for receptor interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,3,5-triazine derivatives. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. In a study evaluating multiple derivatives, some triazine analogs exhibited IC50 values comparable to established chemotherapeutics like cisplatin. Specifically, certain derivatives demonstrated selective cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values around 20–27 µM .

- In vivo Models : In animal models, specific bis(morpholino) derivatives have been effective in inhibiting tumor growth in subcutaneous and orthotopic xenograft models .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives are well-documented:

- Bacterial Inhibition : Compounds similar to this compound have shown significant antibacterial activity against a range of pathogens. For example, derivatives have been tested against Mycobacterium tuberculosis and exhibited moderate to excellent inhibition .

- Antiviral Properties : Some studies have reported antiviral activities against viruses such as PVY (Potato Virus Y), where certain analogs displayed protective and curative effects comparable to standard antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Morpholino Groups | Enhance solubility and receptor binding |

| Benzylamino Group | Critical for target interaction |

| Substituents on Triazine Ring | Modulate potency and selectivity |

Research indicates that variations in substituents can significantly alter the compound's efficacy. For instance, modifications on the benzyl ring or the morpholino groups can lead to enhanced selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

- Antitumor Efficacy : A study highlighted a series of bis(morpholino-1,3,5-triazine) derivatives that were optimized for PI3K/mTOR inhibition. One particular derivative demonstrated substantial antitumor activity in both in vitro and in vivo settings .

- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of triazine derivatives against various bacterial strains. Results indicated that certain compounds exhibited higher potency than traditional antibiotics .

特性

IUPAC Name |

N-benzyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-2-4-15(5-3-1)14-19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24/h1-5H,6-14H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWZQLGRNOWGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。